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molecular formula C11H10O B1210624 2-Methyl-1-naphthol CAS No. 7469-77-4

2-Methyl-1-naphthol

Cat. No. B1210624
M. Wt: 158.2 g/mol
InChI Key: SRJCJJKWVSSELL-UHFFFAOYSA-N
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Patent
US05420362

Procedure details

Minami et al (Chem. Pharm. Bull., 27(3), 816-820, 1979) disclose the following reaction scheme: ethyl chloroformate was added, at a temperature of 0°-5° C. and over a period of 1 hour, to a solution of 1-hydroxy-2-naphthoic acid and triethylamine in tetrahydrofuran whereby the correspondence carbamate was produced. The reaction mixture was added to a solution of sodium borohydride in water, with stirring, at a temperature of 5° to 15° C., and over a period of 1 hour. Extraction with ether gave 2-methyl-1-naphthol in a yield of 69.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69.2%

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[OH:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1[C:18](O)=O.C(=O)([O-])N.[BH4-].[Na+]>O1CCCC1.O.C(N(CC)CC)C>[CH3:18][C:9]1[CH:10]=[CH:11][C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]=1[OH:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, at a temperature of 5° to 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the following reaction scheme
CUSTOM
Type
CUSTOM
Details
was produced
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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